
(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Overview
Description
(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is an organic compound that features an amino group, a chlorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and an appropriate amine.
Formation of Intermediate: The initial step involves the formation of an intermediate, which is achieved through a nucleophilic addition reaction between the amine and the aldehyde.
Reduction: The intermediate is then subjected to reduction conditions to form the corresponding amine.
Amidation: The final step involves the amidation reaction to introduce the propanamide moiety, resulting in the formation of (3S)-3-amino-3-(2-chlorophenyl)propanamide.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects or reduce side effects. Notably, the compound has been investigated for its potential in drug development targeting various diseases.
Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable reagent in organic chemistry.
Biological Studies
Research has focused on understanding the interactions of this compound with biological targets. Studies suggest that the compound may exhibit significant biological activity, including antimicrobial and anticancer properties.
Industrial Applications
The compound may find applications in developing new materials or as a reagent in chemical processes within industrial settings.
Antimicrobial Efficacy
A study demonstrated that derivatives of chlorophenyl propanamides, including this compound, exhibited enhanced antimicrobial activity against resistant strains. The presence of dichloro substitutions significantly improved efficacy compared to mono-substituted counterparts.
Anticancer Potential
Research involving MCF-7 breast cancer cells showed that this compound reduced cell viability in a concentration-dependent manner. This suggests a promising avenue for developing anticancer drugs based on this compound's structure.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the chlorophenyl group are likely to play a crucial role in its binding to biological receptors or enzymes. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(2-fluorophenyl)propanamide hydrochloride
- (3S)-3-amino-3-(2-bromophenyl)propanamide hydrochloride
- (3S)-3-amino-3-(2-methylphenyl)propanamide hydrochloride
Uniqueness
(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C9H12ClN2O
- Molecular Weight : 202.66 g/mol
- IUPAC Name : this compound
- CAS Number : 1375955-73-9
The presence of a chiral center at the carbon adjacent to the amine group contributes to its stereochemistry, which is crucial for its biological activity. The chlorophenyl moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The amino group can form hydrogen bonds, while the chlorophenyl group participates in hydrophobic interactions, which may modulate the activity of enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its potential therapeutic effects.
- Receptor Binding : Its structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.
Biological Activities
Recent studies have shown that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated notable antimicrobial properties against Gram-positive bacteria, including multidrug-resistant strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function .
- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 16 µg/mL against resistant strains, highlighting its efficacy compared to conventional antibiotics .
-
Anticancer Activity :
- Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as Caco-2 and A549. The observed viability reduction in these cell lines indicates potential for further development as an anticancer agent .
- IC50 Values : Specific derivatives have shown IC50 values in the nanomolar range against breast cancer cells, indicating strong antiproliferative effects .
Table 1: Biological Activity Summary
Biological Activity | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |
---|---|---|---|
Antimicrobial | E. faecium | Inhibition | 16 µg/mL |
Anticancer | Caco-2 | Reduced viability | IC50 = 31.9% |
Anticancer | A549 | Reduced viability | IC50 = 20.6% |
Table 2: Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
(3S)-3-amino-3-(2-chlorophenyl)propanamide | C9H12ClN2O | Stereoisomer with distinct biological properties |
(3R)-3-amino-3-(4-chlorophenyl)propanamide | C9H12ClN2O | Different chlorophenyl position affecting activity |
4-Chloroaniline | C6H6ClN | Simpler structure lacking propanamide functionality |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various derivatives of chlorophenyl propanamides showed that those with dichloro substitutions exhibited significantly enhanced antimicrobial activity against resistant strains compared to their mono-substituted counterparts. This study emphasized the importance of substitution patterns on biological activity . -
Anticancer Potential :
Research involving the application of this compound on MCF-7 breast cancer cells revealed a concentration-dependent reduction in cell viability, suggesting a promising avenue for anticancer drug development .
Properties
IUPAC Name |
(3S)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGYKGWYBQLESF-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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